N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-8-12-1-2-14-15(7-12)24-11-23-14)21-6-4-13(9-21)25-16-3-5-18-10-20-16/h1-3,5,7,10,13H,4,6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCWPHQTJTYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety
- A pyrimidine ring
- A pyrrolidine backbone
This unique combination suggests diverse biological interactions.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown activity against breast and lung cancer cells, indicating that the presence of the pyrimidine and benzo[d][1,3]dioxole moieties may enhance anticancer efficacy.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
- Induction of apoptosis : Evidence suggests that these compounds can activate caspase pathways leading to programmed cell death.
For example, a related compound demonstrated a protective index (TD50/ED50) of 37.4 in animal models, indicating a favorable therapeutic window for further development .
Neuropharmacological Effects
Emerging research indicates that derivatives of this compound may also have neuropharmacological properties. Specifically, they have been evaluated for their potential as anticonvulsants. Studies involving sodium channel modulation have shown that certain derivatives inhibit Na v1.1 channels, providing insights into their potential use in epilepsy treatment .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of related pyrrolidine derivatives against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Neuroprotective Effects : Another study focused on the anticonvulsant properties of benzo[d][1,3]dioxole derivatives, demonstrating significant efficacy in mouse models .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Modifications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide
- Structural Difference : The pyrimidine ring is substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively .
- Ethyl substitution may increase lipophilicity, altering pharmacokinetics.
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
- Structural Difference: Pyrimidine is linked via an amino group instead of an ether oxygen. The compound also includes a cereblon-binding 2,6-dioxopiperidine motif .
- Impact: Amino linkage may reduce conformational flexibility compared to the target compound’s ether bridge.
Analogues with Varying Core Heterocycles
1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-2-one (15)
- Structural Difference : Replaces the carboxamide with a lactam (cyclic amide) and lacks the pyrimidinyloxy group .
- Absence of pyrimidine limits interactions with nucleotide-binding targets.
6-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane (Spirocyclic Oxetane)
- Structural Difference : Incorporates a spirocyclic oxetane core instead of pyrrolidine .
- Impact : Oxetanes improve solubility and metabolic stability but reduce hydrogen-bonding capacity compared to the carboxamide group.
Analogues with Alternative Substitutions
IPR-1: (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
